molecular formula C26H33N3O B11028343 1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone

1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11028343
M. Wt: 403.6 g/mol
InChI Key: JZBURBLVHMCZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE is a complex organic compound with a unique structure that combines a quinoline derivative and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperazine group. Common reagents used in these reactions include halogenated quinolines, phenylpiperazine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures, as well as the use of solvents to dissolve reactants and intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenated compounds and strong bases or acids to facilitate the substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated derivatives.

Scientific Research Applications

1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The quinoline and piperazine moieties may bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    2,4,6-TRIMETHYL-1,3-PHENYLENEDIAMINE: Another compound with a similar aromatic structure but different functional groups.

    HEPTANE, 2,2,4,6,6-PENTAMETHYL-: A structurally related compound with different chemical properties.

Uniqueness: 1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE is unique due to its combination of a quinoline derivative and a piperazine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H33N3O

Molecular Weight

403.6 g/mol

IUPAC Name

1-(2,2,4,6,7-pentamethylquinolin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C26H33N3O/c1-19-15-23-21(3)17-26(4,5)29(24(23)16-20(19)2)25(30)18-27-11-13-28(14-12-27)22-9-7-6-8-10-22/h6-10,15-17H,11-14,18H2,1-5H3

InChI Key

JZBURBLVHMCZDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.